Demethyloleuropein

Description

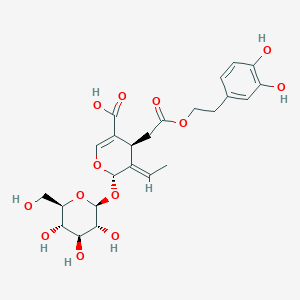

Structure

2D Structure

3D Structure

Properties

CAS No. |

52077-55-1 |

|---|---|

Molecular Formula |

C24H30O13 |

Molecular Weight |

526.5 g/mol |

IUPAC Name |

(4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid |

InChI |

InChI=1S/C24H30O13/c1-2-12-13(8-18(28)34-6-5-11-3-4-15(26)16(27)7-11)14(22(32)33)10-35-23(12)37-24-21(31)20(30)19(29)17(9-25)36-24/h2-4,7,10,13,17,19-21,23-27,29-31H,5-6,8-9H2,1H3,(H,32,33)/b12-2+/t13-,17+,19+,20-,21+,23-,24-/m0/s1 |

InChI Key |

HKVGJQVJNQRJPO-VTDDDATNSA-N |

SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)OCCC3=CC(=C(C=C3)O)O |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)OCCC3=CC(=C(C=C3)O)O |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)OCCC3=CC(=C(C=C3)O)O |

Synonyms |

demethyloleuropein |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Demethyloleuropein Biosynthesis Pathway in Olea europaea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of demethyloleuropein in Olea europaea (the olive tree). The pathway is elucidated from its initial precursors through to the final formation of this compound, a significant secoiridoid with noteworthy bioactive properties. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows.

Introduction to this compound and its Significance

This compound is a secoiridoid, a class of monoterpenoids characterized by a cleaved cyclopentane ring, which are prevalent in the Oleaceae family. It is structurally similar to oleuropein, the most abundant phenolic compound in olives, differing by the absence of a methyl group on the carboxyl moiety of the elenolic acid portion of the molecule. The accumulation of this compound is particularly noted during the maturation and ripening of olive fruits, where its concentration can surpass that of oleuropein in later stages[1]. The presence and concentration of this compound and its derivatives are of significant interest due to their contribution to the sensory properties of olive products and their potential pharmacological activities.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is intricately linked to the well-established oleuropein biosynthetic pathway. It is generally accepted that this compound is a downstream product of oleuropein, formed via an enzymatic demethylation reaction. The overall pathway can be divided into two major stages: the synthesis of the precursor oleuropein and the subsequent conversion to this compound.

Stage 1: Biosynthesis of Oleuropein

The synthesis of oleuropein is a complex process that merges two major metabolic pathways: the terpenoid pathway for the synthesis of the secoiridoid backbone and the phenylpropanoid pathway for the production of the hydroxytyrosol moiety.

The initial steps involve the formation of the iridoid scaffold from geranyl diphosphate (GPP), a product of the methylerythritol phosphate (MEP) pathway in plastids. Key enzymatic steps include:

-

Geraniol Synthase (GES): Catalyzes the conversion of GPP to geraniol.

-

Geraniol 8-hydroxylase (G8H): Hydroxylates geraniol to 8-hydroxygeraniol.

-

8-hydroxygeraniol dehydrogenase (8-HGO): Oxidizes 8-hydroxygeraniol.

-

Iridoid Synthase (ISY): A key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, specifically nepetalactol[1][2][3].

-

Subsequent modifications: A series of enzymatic reactions including oxidation, glycosylation, and methylation lead to the formation of 7-epiloganic acid and then to ligstroside.

-

Oleuropein Synthase (OS): Finally, ligstroside is hydroxylated to form oleuropein. Recent research has identified polyphenol oxidases (PPOs) with oleuropein synthase activity.

The hydroxytyrosol moiety is derived from the shikimate pathway via the amino acid tyrosine.

Below is a diagram illustrating the core biosynthetic pathway leading to oleuropein.

Caption: Simplified overview of the oleuropein biosynthesis pathway.

Stage 2: Conversion of Oleuropein to this compound

The final step in the biosynthesis of this compound is the demethylation of oleuropein. This reaction is catalyzed by esterases, whose activity has been observed to increase during the maturation of olive fruit, coinciding with a decrease in oleuropein and an increase in this compound concentrations[1].

Oleuropein + H₂O → this compound + Methanol

The enzyme responsible is believed to be a carboxylesterase that hydrolyzes the methyl ester bond of the oleuropein molecule. While the specific endogenous esterase from Olea europaea has not yet been isolated and fully characterized in the literature, studies have shown that various hydrolases, including α-chymotrypsin, can catalyze this reaction in vitro, demonstrating the feasibility of this enzymatic conversion.

Caption: Enzymatic conversion of oleuropein to this compound.

Quantitative Data

The concentrations of oleuropein and this compound in Olea europaea vary significantly depending on the cultivar, tissue type, developmental stage, and environmental conditions. The following tables summarize some of the available quantitative data from the literature.

Table 1: Concentration of Oleuropein and this compound in Different Olive Cultivars.

| Cultivar | Tissue | Oleuropein (mg/g dry weight) | This compound (mg/g dry weight) | Reference |

| Yellow Olive (Fars) | Fruit | 34.31 | Not Reported | [4] |

| Fyshmy Olive (Rudbar) | Fruit | 30.25 | Not Reported | [4] |

| Mishen Olive (Fars) | Fruit | 9.55 | Not Reported | [4] |

| Lechyo Olive (Rudbar) | Fruit | 10.23 | Not Reported | [4] |

| Various | Young Fruit | up to 140 | Increases during ripening | [1] |

| Various | Leaves | 60 - 90 | Present | [1] |

Table 2: Enzyme Kinetic Parameters for Key Enzymes in the Secoiridoid Biosynthesis Pathway (from various species).

Note: Kinetic data for the specific endogenous enzymes from Olea europaea are scarce in the literature. The following data is from homologous enzymes in other species and should be considered indicative.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ | Reference |

| Geraniol Synthase (GES) | Ocimum basilicum | Geranyl diphosphate | 21 | 0.8 | 6244 pkat/mg | [5][6] |

| Iridoid Synthase (ISY) | Catharanthus roseus | 8-oxogeranial | Not Reported | Not Reported | Not Reported | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol for Extraction and Quantification of Oleuropein and this compound by HPLC-MS/MS

This protocol is adapted from methodologies described for the analysis of secoiridoids in olive tissues[7][8].

Objective: To extract and quantify oleuropein and this compound from olive leaves or fruit.

Materials:

-

Olive tissue (leaves or fruit), freeze-dried

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Liquid nitrogen

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

-

HPLC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Flash-freeze fresh olive tissue in liquid nitrogen.

-

Lyophilize the frozen tissue until completely dry.

-

Grind the freeze-dried tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol in water (v/v).

-

Vortex vigorously for 1 minute.

-

Sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

-

Pool the supernatants.

-

-

Sample Filtration and Dilution:

-

Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

If necessary, dilute the sample with the initial mobile phase to fall within the calibration curve range.

-

-

HPLC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: Linear gradient from 95% to 5% B

-

18.1-25 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

MS/MS Detection: Use a tandem mass spectrometer in negative ionization mode. Optimize the MRM (Multiple Reaction Monitoring) transitions for oleuropein and this compound using authentic standards.

-

Data Analysis:

-

Quantify the compounds by comparing the peak areas to a standard curve prepared with pure oleuropein and this compound standards.

Caption: Workflow for the quantification of secoiridoids in olive tissue.

Protocol for Recombinant Expression and Purification of a Biosynthetic Enzyme (e.g., Iridoid Synthase)

This protocol is a generalized procedure based on methods for expressing plant terpene synthases in E. coli[1].

Objective: To produce and purify a recombinant enzyme from the this compound biosynthesis pathway for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the gene of interest (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol)

-

SDS-PAGE reagents

Procedure:

-

Transformation and Expression:

-

Transform the expression plasmid into competent E. coli cells.

-

Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger culture with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).

-

-

Protein Purification:

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Collect the fractions and analyze by SDS-PAGE to identify those containing the purified protein.

-

-

Buffer Exchange:

-

Pool the fractions containing the purified protein.

-

Dialyze against dialysis buffer to remove imidazole and for storage.

-

-

Protein Quantification and Storage:

-

Determine the protein concentration using a Bradford assay.

-

Store the purified protein at -80°C.

-

Caption: Workflow for recombinant protein expression and purification.

Conclusion and Future Directions

The biosynthesis of this compound in Olea europaea is a vital metabolic pathway influencing the chemical composition and quality of olive products. While the general pathway from oleuropein is established, further research is required to fully characterize the specific endogenous enzymes involved, particularly the esterase responsible for the final demethylation step. The isolation, purification, and kinetic characterization of this enzyme will be crucial for a complete quantitative understanding of the pathway. Furthermore, elucidating the regulatory mechanisms that control the expression and activity of the biosynthetic genes will provide valuable insights for biotechnological applications, including the development of olive cultivars with enhanced profiles of beneficial secoiridoids for the pharmaceutical and nutraceutical industries.

References

- 1. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of the iridoid synthase involved in the biosynthesis of oleuropein in olive (Olea europaea) fruits [iris.cnr.it]

- 3. Identification and characterization of the iridoid synthase involved in Oleuropein biosynthesis in olive (Olea europaea) fruits. - Leibniz-HKI [leibniz-hki.de]

- 4. Development and cross-validation of simple HPLC-fluorescence and UPLC-MS-UV methods for rapid determination of oleuropein in olive leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. mdpi.com [mdpi.com]

- 8. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

The Sentinel Molecule: An In-Depth Technical Guide to the Role of Demethyloleuropein in Olive Fruit Defense Mechanisms

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

The olive tree (Olea europaea L.) has evolved a sophisticated chemical defense system to protect its valuable fruit from a barrage of pathogens and herbivores. Central to this arsenal are a class of bitter-tasting secoiridoid polyphenols, with oleuropein being the most studied. However, its close relative, demethyloleuropein, is an abundant and crucial component of this defensive matrix, particularly in the fruit of specific cultivars. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the defense mechanisms of olive fruit. It details its biosynthesis, proposed mechanisms of action, and the analytical methodologies for its quantification. Furthermore, this document presents quantitative data on its prevalence and discusses the signaling pathways that likely govern its production and activation. This guide is intended to be a valuable resource for researchers in phytochemistry, plant pathology, and pharmacology, as well as for professionals in drug development seeking to harness the bioactive potential of natural compounds.

Introduction: The Chemical Fortress of the Olive Fruit

Olive fruit represents a nutrient-rich prize for a variety of organisms, from insects like the olive fruit fly (Bactrocera oleae) to numerous fungal and bacterial pathogens. To counteract these threats, the olive tree produces a complex mixture of secondary metabolites, among which the secoiridoids are paramount. These compounds are responsible for the characteristic bitterness of unripe olives and olive oil and play a direct role in deterring pests and inhibiting microbial growth.

This compound, a phenolic glycoside, is a key member of this family of defensive compounds found in olive fruit.[1] Structurally similar to the more extensively researched oleuropein, this compound contributes to the overall protective phenolic shield of the fruit. This guide will delve into the specific functions and characteristics of this compound, distinguishing its role where possible from that of oleuropein and highlighting its significance in the broader context of olive fruit defense.

Biosynthesis of this compound: A Branch of the Secoiridoid Pathway

This compound is synthesized via the secoiridoid pathway, which is a complex biosynthetic route originating from the mevalonic acid (MVA) pathway and the phenylpropanoid pathway. The core structure of secoiridoids is derived from the iridoid loganin. While the complete biosynthetic pathway to this compound has not been fully elucidated in all its steps, it is understood to be closely linked to the synthesis of oleuropein.

The biosynthesis can be broadly outlined as follows:

-

Iridoid Synthesis: The pathway begins with the synthesis of the iridoid glucoside loganin from geraniol, a product of the MVA pathway.

-

Secoiridoid Formation: Loganin is then cleaved to form secologanin, the precursor to all secoiridoids.

-

Formation of Oleosides: Secologanin is subsequently glycosylated and esterified with phenolic moieties derived from the phenylpropanoid pathway, such as hydroxytyrosol, to form oleosides like oleuropein and this compound.

The following diagram illustrates the proposed biosynthetic relationship between oleuropein and this compound.

Mechanism of Action in Olive Fruit Defense

The defensive properties of this compound are believed to be enacted through a two-component system, similar to that described for oleuropein. This system involves the activation of the secoiridoid glycoside by a β-glucosidase enzyme upon tissue damage.

The "Toxic Bomb" Model: Enzymatic Activation

In healthy, intact olive fruit cells, this compound is stored in the vacuole, spatially separated from β-glucosidase enzymes located in the cytoplasm and cell walls. When the fruit tissue is damaged, for instance by an insect feeding or a fungal pathogen penetrating the cell wall, this compartmentalization is disrupted. This allows this compound to come into contact with β-glucosidase.

The enzyme then hydrolyzes the glucose moiety from the this compound molecule, releasing the highly reactive aglycone. This aglycone is a potent deterrent and toxin to a wide range of organisms. A recombinant olive β-glucosidase has been shown to have activity on this compound, although to a lesser extent than on oleuropein and ligstroside.[2]

Antimicrobial and Insecticidal Properties

While direct studies on the antimicrobial and insecticidal activity of purified this compound are limited, the well-documented bioactivity of oleuropein and its hydrolysis products provides a strong basis for inferring a similar role for this compound. Oleuropein and its aglycone have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[3][4][5] The aglycone's reactivity is attributed to its dialdehydic structure, which can cross-link proteins and other macromolecules, thereby disrupting cellular function in pathogens and herbivores.

It is highly probable that the this compound aglycone exerts its defensive effects through similar mechanisms, contributing to the overall resistance of the olive fruit to microbial spoilage and insect predation.

Quantitative Analysis of this compound in Olive Fruit

The concentration of this compound in olive fruit is highly variable and depends on several factors, including the olive cultivar, the stage of fruit ripening, and environmental conditions.

Concentration in Different Olive Cultivars

Studies have shown significant differences in the this compound content among various olive cultivars. For instance, high levels have been reported in 'Arbequina' and 'Martina' cultivars, moderate levels in 'Coratina', and only trace amounts in 'Hojiblanca', 'Koroneiki', and 'Picual'. In the pulp of 'Picual' and 'Arbequina' olives, oleuropein and this compound are the main phenolic compounds, with their total concentration reaching up to 3.5% of the fresh weight.[1]

| Cultivar | Relative this compound Content | Total Phenolic Content (Oleuropein + this compound) in Pulp (% Fresh Weight) |

| Arbequina | High | Up to 3.5%[1] |

| Martina | High | Not Reported |

| Coratina | Moderate | Not Reported |

| Picual | Trace | Up to 3.5%[1] |

| Hojiblanca | Trace | Not Reported |

| Koroneiki | Trace | Not Reported |

Changes During Fruit Ripening

The concentration of this compound, like other secoiridoids, generally decreases as the olive fruit ripens. This is due to the enzymatic activity of β-glucosidases and esterases, which break down these compounds, leading to a reduction in bitterness and changes in the fruit's chemical profile. This degradation is a crucial part of the ripening process, making the fruit more palatable for seed dispersers.

Experimental Protocols

The accurate quantification of this compound in olive fruit requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most common technique employed for this purpose.

Sample Preparation and Extraction

-

Homogenization: A representative sample of olive fruit pulp is flash-frozen in liquid nitrogen and lyophilized to a constant weight. The dried tissue is then ground into a fine powder.

-

Extraction: A known weight of the powdered sample (e.g., 1 gram) is extracted with a solvent mixture, typically methanol/water (80:20, v/v), in a solid-to-liquid ratio of 1:10.

-

Sonication and Centrifugation: The mixture is subjected to ultrasonication for a specified period (e.g., 30 minutes) to enhance extraction efficiency. Following sonication, the extract is centrifuged (e.g., at 10,000 x g for 15 minutes) to pellet the solid material.

-

Filtration: The supernatant is carefully collected and filtered through a 0.45 µm syringe filter into an HPLC vial.

HPLC-DAD Analysis

-

Chromatographic System: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a DAD detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is commonly employed using two solvents:

-

Solvent A: Water with 0.1% formic acid (or another acidifying agent to improve peak shape).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of solvent B (e.g., 5-10%), which is gradually increased over 30-40 minutes to a high percentage (e.g., 90-100%) to elute all compounds of interest.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Column Temperature: The column is maintained at a constant temperature, for example, 30°C.

-

Detection: The DAD is set to monitor at 280 nm, which is the characteristic absorbance maximum for many phenolic compounds, including this compound.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample chromatogram with a calibration curve constructed using a purified this compound standard.

Signaling Pathways and Regulation

The production of this compound and other defense-related secoiridoids is tightly regulated by complex signaling networks within the plant. While the specific signaling pathways that control this compound biosynthesis are not fully understood, it is likely that they are integrated with general plant defense signaling pathways.

Key plant hormones such as jasmonic acid (JA) and salicylic acid (SA) are known to play central roles in mediating plant responses to herbivory and pathogen attack, respectively. It is plausible that these signaling molecules are involved in the upregulation of genes encoding enzymes of the secoiridoid pathway in response to biotic stress, leading to an increased production of this compound.

Further research, particularly in the areas of transcriptomics and metabolomics, is needed to elucidate the precise regulatory mechanisms and signaling cascades that govern the accumulation of this compound in olive fruit under stress conditions.

Conclusion and Future Perspectives

This compound is an integral component of the chemical defense system of the olive fruit. Its biosynthesis via the secoiridoid pathway and its activation by β-glucosidase upon tissue damage provide an effective deterrent against a broad range of pests and pathogens. The concentration of this important defensive compound varies significantly with olive cultivar and ripening stage, highlighting the genetic and developmental control of its production.

While the general mechanism of action of this compound can be inferred from studies on the closely related oleuropein, further research is required to isolate and characterize the specific antimicrobial and insecticidal properties of purified this compound and its aglycone. A deeper understanding of the signaling pathways that regulate its biosynthesis in response to specific biotic stresses will be crucial for developing strategies to enhance the natural resistance of olive trees.

For drug development professionals, this compound and its derivatives represent a promising source of novel bioactive compounds with potential applications in the pharmaceutical and food preservation industries. The continued exploration of the chemical ecology of the olive fruit will undoubtedly uncover further insights into the multifaceted roles of this sentinel molecule.

References

- 1. UK Research Finds Connection Between Plant Defense, Development | UK Research [research.uky.edu]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of the antibacterial and antifungal properties of oleuropein, olea Europea leaf extract, and thymus vulgaris oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiofilm Effects of Oleuropein against Staphylococcus aureus: An In Vitro Study [mdpi.com]

- 5. fada.birzeit.edu [fada.birzeit.edu]

Demethyloleuropein: A Technical Guide to Its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyloleuropein is a naturally occurring secoiridoid, a class of monoterpenoids known for their diverse biological activities. As a close structural analog of oleuropein, the most abundant phenolic compound in olives, this compound has garnered increasing interest within the scientific community. Its potential as a bioactive compound in the pharmaceutical, nutraceutical, and cosmetic industries is underscored by its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Occurrence of this compound

This compound is primarily found in plants belonging to the Oleaceae family. Its presence has been identified in various species, with concentrations varying depending on the plant organ, cultivar, geographical location, and harvesting time.

Plant Sources

The principal plant sources of this compound include:

-

Olive (Olea europaea): this compound is a significant phenolic constituent of olive fruit, particularly in the pericarp (pulp).[1] Its presence and concentration can be cultivar-dependent. For instance, it has been identified as a potential marker for the Coratina and Leccino olive cultivars.[1] It is also present in olive pomace, a byproduct of olive oil production, making this a valuable source for extraction.

-

Ash (Fraxinus excelsior): The leaves of the common ash tree are a known source of various secoiridoids, including this compound.[2][3]

-

Privet (Ligustrum vulgare): This common hedging plant, also a member of the Oleaceae family, contains this compound. Studies have shown the presence of related secoiridoids like oleuropein in its flowers and leaves.

-

Jasmine (Jasminum grandiflorum): this compound has also been reported in this species of jasmine.[4]

Distribution within the Plant

In Olea europaea, this compound is predominantly located in the fruit's pulp.[5] Research on other species like Fraxinus excelsior has focused on the leaves as a source of secoiridoids. For Ligustrum vulgare, both flowers and leaves have been analyzed for their phenolic content.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly. The following tables summarize available quantitative data from the literature. It is important to note that data for this compound is less abundant than for its precursor, oleuropein.

| Plant Source | Plant Part | Cultivar/Variety | This compound Content | Reference |

| Olea europaea | Black Olives (raw) | Not Specified | 22.55 mg/100 g FW (mean) | [6] |

| Olea europaea | Green Olives (raw) | Not Specified | 13.00 mg/100 g FW (mean) | [6] |

FW: Fresh Weight

Isolation and Purification Protocols

The isolation of this compound from its natural sources involves a multi-step process, including extraction, fractionation, and purification. The following protocols are based on methodologies described for the isolation of secoiridoids from Oleaceae species.

Extraction

The initial step involves the extraction of phenolic compounds from the plant material.

3.1.1. Maceration using Organic Solvents

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., olive leaves, olive pomace, ash leaves) is used.

-

Solvent System: A mixture of methanol and water (e.g., 80:20, v/v) or ethanol and water is commonly employed.

-

Procedure:

-

The powdered plant material is suspended in the solvent system at a specific ratio (e.g., 1:10, w/v).

-

The mixture is macerated at room temperature with continuous stirring for a defined period (e.g., 24 hours).

-

The extract is filtered, and the residue is re-extracted two more times with the fresh solvent.

-

The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

3.1.2. Ultrasound-Assisted Extraction (UAE)

-

Advantages: UAE can enhance extraction efficiency and reduce extraction time and solvent consumption.

-

Procedure:

-

The powdered plant material is suspended in the chosen solvent.

-

The suspension is placed in an ultrasonic bath and sonicated for a specific duration (e.g., 30-60 minutes) at a controlled temperature.

-

The extract is then filtered and concentrated as described above.

-

Fractionation and Purification

The crude extract is a complex mixture of compounds. Further purification is necessary to isolate this compound.

3.2.1. Solid-Phase Extraction (SPE)

-

Purpose: To remove non-polar compounds and enrich the secoiridoid fraction.

-

Stationary Phase: A C18 cartridge is commonly used.

-

Procedure:

-

The crude extract is dissolved in an appropriate solvent (e.g., methanol/water) and loaded onto the pre-conditioned C18 cartridge.

-

The cartridge is washed with a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophylls.

-

The cartridge is then washed with water to remove sugars and other highly polar compounds.

-

The secoiridoid-rich fraction is eluted with a solvent of intermediate polarity, such as methanol or ethanol.

-

The eluate is collected and concentrated.

-

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Purpose: To achieve high-purity isolation of this compound.

-

Stationary Phase: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often acidified with formic or acetic acid) and a polar organic solvent like acetonitrile or methanol.

-

Procedure:

-

The enriched fraction from SPE is dissolved in the mobile phase and filtered through a 0.45 µm filter.

-

The sample is injected onto the preparative HPLC system.

-

A specific gradient elution program is run to separate the components of the mixture.

-

Fractions are collected based on the retention time of this compound, which is determined using an analytical standard.

-

The collected fractions containing pure this compound are combined and the solvent is removed by lyophilization or rotary evaporation.

-

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.

Hypothetical Anti-Inflammatory Signaling Pathway

Based on the known anti-inflammatory activities of related secoiridoids like oleuropein, it is hypothesized that this compound exerts its effects through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. The following diagram illustrates this proposed mechanism.

Conclusion

This compound represents a promising bioactive compound with significant potential for therapeutic applications. Its natural abundance in the byproducts of the olive industry, such as pomace, presents a sustainable and economically viable source for its extraction. The methodologies outlined in this guide provide a framework for the efficient isolation and purification of this compound, paving the way for further research into its pharmacological properties and the development of novel health-promoting products. Further studies are warranted to fully elucidate its mechanisms of action and to optimize extraction and purification protocols for industrial-scale production.

References

- 1. Comparative Analysis of Phytochemical Profiles and Selected Biological Activities of Various Morphological Parts of Ligustrum vulgare - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uvadoc.uva.es [uvadoc.uva.es]

- 3. The Recovery of Bioactive Compounds from Olive Pomace Using Green Extraction Processes [mdpi.com]

- 4. Obtaining an Extract Rich in Phenolic Compounds from Olive Pomace by Pressurized Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Olive Pomace-Derived Biomasses Fractionation through a Two-Step Extraction Based on the Use of Ultrasounds: Chemical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

Demethyloleuropein: A Technical Guide on its Core Characteristics and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyloleuropein is a naturally occurring secoiridoid, a class of phenolic compounds found predominantly in the olive tree (Olea europaea). While its close relative, oleuropein, has been the subject of extensive research, this compound itself represents an area of growing interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its discovery, physicochemical properties, and purported biological activities. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The precise details surrounding the initial discovery and isolation of this compound are not well-documented in readily available scientific literature. Its identification is intrinsically linked to the broader history of research into the chemical constituents of the olive tree, which dates back to the early 20th century. Early investigations focused on the primary bitter principle of olives, which was later identified as oleuropein.

The advancement of chromatographic and spectroscopic techniques in the mid to late 20th century allowed for the separation and characterization of a wider array of phenolic compounds from olive leaves, fruit, and oil. It is within this context of increasingly sophisticated analytical methodologies that this compound was likely first identified as a distinct chemical entity. While a seminal "discovery paper" is not prominently cited, its presence in Olea europaea has been confirmed in numerous subsequent phytochemical studies. The historical focus on oleuropein has meant that this compound has, until more recently, remained a less-studied component of the olive's rich phytochemical profile.

Physicochemical Properties

This compound shares a core chemical structure with oleuropein, differing by the absence of a methyl group. This seemingly minor structural modification can influence its physicochemical properties, including polarity, solubility, and interaction with biological targets. The known quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C24H30O13 | PubChem |

| Molecular Weight | 526.49 g/mol | Biosynth |

| CAS Number | 52077-55-1 | Biosynth, PubChem |

| IUPAC Name | (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid | PubChem |

| Appearance | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

Biological Activity and Therapeutic Potential

While extensive quantitative data from in vitro and in vivo studies on this compound is limited, its structural similarity to oleuropein and other olive polyphenols suggests a range of potential biological activities. Much of the current understanding is inferred from the well-documented effects of these related compounds. The table below summarizes the potential biological activities, noting the general lack of specific quantitative data (e.g., IC50, EC50 values) for this compound itself.

| Biological Activity | Inferred Effects | Quantitative Data (IC50/EC50) |

| Antioxidant | Expected to exhibit potent radical scavenging activity due to its phenolic structure, similar to oleuropein and hydroxytyrosol. May protect against oxidative stress-induced cellular damage.[1][2] | Data not available in searched literature. |

| Anti-inflammatory | May modulate inflammatory pathways by inhibiting pro-inflammatory enzymes and cytokines. This is a known property of many olive polyphenols.[1][3][4] | Data not available in searched literature. |

| Neuroprotective | Olive polyphenols, in general, have been studied for their potential to protect against neurodegenerative diseases by mitigating oxidative stress and inflammation in the brain.[2][5] | Data not available in searched literature. |

| Cardioprotective | May contribute to cardiovascular health by improving lipid profiles and protecting against LDL oxidation, effects observed with olive oil consumption rich in polyphenols.[1] | Data not available in searched literature. |

| Antimicrobial | Some secoiridoids from olives have demonstrated activity against various pathogens. | Data not available in searched literature. |

Experimental Protocols

The following section details a generalized experimental protocol for the isolation and characterization of secoiridoids like this compound from olive leaves. This protocol is a composite of standard methodologies used in natural product chemistry.

Extraction

-

Sample Preparation: Fresh olive leaves are washed, air-dried, and ground into a fine powder.

-

Solvent Extraction: The powdered leaves are macerated in a solvent system, typically a hydroalcoholic solution (e.g., 80% methanol or ethanol in water), at room temperature with constant agitation for 24-48 hours.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Secoiridoids are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Column Chromatography: The enriched fraction is subjected to column chromatography over a stationary phase such as silica gel or a polymeric resin (e.g., Amberlite XAD-4).

-

Elution: A gradient elution is performed with a solvent system (e.g., a mixture of chloroform and methanol, or water and methanol) to separate the individual compounds.

-

Preparative HPLC: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain the pure compound.

Characterization

-

High-Performance Liquid Chromatography (HPLC): The purity of the isolated compound is assessed by analytical HPLC.

-

Mass Spectrometry (MS): The molecular weight and elemental composition are determined using high-resolution mass spectrometry (e.g., ESI-QTOF-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure is elucidated using 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the proposed signaling pathway through which this compound may exert its effects, based on the known activity of the structurally related compound, oleuropein aglycone.[6][7][8] Oleuropein aglycone has been shown to induce autophagy via the AMPK/mTOR signaling pathway.[6][7][8]

Caption: Proposed AMPK/mTOR signaling pathway for this compound.

Experimental Workflow

The following diagram outlines a logical workflow for the extraction, isolation, and characterization of this compound from olive leaves.

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound remains a comparatively understudied secoiridoid from the olive tree with significant potential for further scientific investigation. While its initial discovery is not clearly demarcated in the historical scientific record, its presence and basic chemical properties are established. The primary challenge and opportunity for researchers lie in the detailed elucidation of its specific biological activities and mechanisms of action, supported by robust quantitative data. The experimental protocols and hypothetical signaling pathways presented in this guide offer a framework for future research endeavors. As the demand for novel, naturally derived therapeutic agents continues to grow, this compound stands out as a promising candidate for further exploration in drug discovery and development.

References

- 1. Olive polyphenol supplement shows healthy aging potential [nutraingredients.com]

- 2. news-medical.net [news-medical.net]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Oleuropein aglycone induces autophagy via the AMPK/mTOR signalling pathway: a mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oleuropein aglycone induces autophagy via the AMPK/mTOR signalling pathway: a mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of Demethyloleuropein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Demethyloleuropein, a naturally occurring secoiridoid found in olive species (Olea europaea). Due to the limited availability of complete, published spectroscopic datasets specifically for this compound, this guide combines available information with data from the closely related and well-characterized parent compound, oleuropein. This approach allows for a robust understanding of the structural and spectroscopic properties of this compound, which is of significant interest for its potential biological activities.[1][2][3]

Introduction to this compound

This compound (C₂₄H₃₀O₁₃, Molar Mass: 526.49 g/mol ) is a glycosidic secoiridoid that is structurally similar to oleuropein, the most abundant phenolic compound in olives.[4] It is often formed through the enzymatic hydrolysis of oleuropein during the maturation of olives or during the processing of olive products.[2][3] The key structural difference is the absence of a methyl ester group, which is hydrolyzed to a carboxylic acid. This structural modification can influence its physicochemical properties and biological activity. Understanding its spectroscopic characteristics is crucial for its identification, quantification, and for elucidating its mechanism of action in biological systems.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. Where specific data for this compound is not available, data for oleuropein is provided for comparative purposes, with differences highlighted based on their structural distinctions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound based on the known assignments for oleuropein and the expected electronic effects of the carboxylic acid group.

Table 1: ¹H NMR Spectroscopic Data of this compound (Predicted)

| Position | δ (ppm) | Multiplicity | J (Hz) | Notes |

| 1 | ~5.9 | d | Olefinic proton | |

| 3 | ~7.5 | s | Olefinic proton | |

| 5 | ~3.3 | m | ||

| 6α | ~1.8 | dd | ||

| 6β | ~1.9 | dd | ||

| 7 | ~4.2 | m | ||

| 8 | ~5.9 | q | Olefinic proton | |

| 9 | ~1.6 | d | Methyl group | |

| 1' | ~4.7 | d | Anomeric proton | |

| 2' | ~3.4 | m | Glucose moiety | |

| 3' | ~3.5 | m | Glucose moiety | |

| 4' | ~3.3 | m | Glucose moiety | |

| 5' | ~3.6 | m | Glucose moiety | |

| 6'a | ~3.7 | dd | Glucose moiety | |

| 6'b | ~3.9 | dd | Glucose moiety | |

| 1'' | ~6.7 | d | Aromatic proton | |

| 2'' | ~6.8 | d | Aromatic proton | |

| 5'' | ~6.6 | dd | Aromatic proton | |

| 7'' | ~2.8 | t | Methylene group | |

| 8'' | ~4.2 | t | Methylene group |

Note: The chemical shifts are predicted based on data for oleuropein and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of this compound (Predicted)

| Position | δ (ppm) | Notes |

| 1 | ~93 | Olefinic carbon |

| 3 | ~154 | Olefinic carbon |

| 4 | ~110 | Quaternary carbon |

| 5 | ~31 | |

| 6 | ~40 | |

| 7 | ~172 | Carboxylic acid carbonyl |

| 8 | ~130 | Olefinic carbon |

| 9 | ~122 | Quaternary carbon |

| 10 | ~14 | Methyl group |

| 11 | ~170 | Ester carbonyl |

| 1' | ~100 | Anomeric carbon |

| 2' | ~74 | Glucose moiety |

| 3' | ~78 | Glucose moiety |

| 4' | ~71 | Glucose moiety |

| 5' | ~79 | Glucose moiety |

| 6' | ~62 | Glucose moiety |

| 1'' | ~131 | Quaternary aromatic carbon |

| 2'' | ~117 | Aromatic carbon |

| 3'' | ~145 | Quaternary aromatic carbon |

| 4'' | ~144 | Quaternary aromatic carbon |

| 5'' | ~116 | Aromatic carbon |

| 6'' | ~121 | Aromatic carbon |

| 7'' | ~35 | Methylene carbon |

| 8'' | ~70 | Methylene carbon |

Note: The most significant predicted difference from oleuropein is the chemical shift of C-7, which is a carboxylic acid in this compound instead of a methyl ester.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (phenolic, alcoholic, carboxylic acid) | Stretching | 3500 - 3200 (broad) |

| C-H (aromatic, aliphatic) | Stretching | 3100 - 2850 |

| C=O (ester, carboxylic acid) | Stretching | 1750 - 1680 |

| C=C (alkene, aromatic) | Stretching | 1650 - 1450 |

| C-O (ester, ether, alcohol) | Stretching | 1300 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Phenolic compounds like this compound exhibit strong absorption in the UV region of the electromagnetic spectrum due to the presence of aromatic rings and conjugated systems.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in Methanol

| λmax (nm) | Associated Chromophore |

| ~230 | π → π* transitions in the secoiridoid moiety |

| ~280 | π → π* transitions in the hydroxytyrosol moiety |

Note: The exact absorption maxima and molar absorptivity can be influenced by the solvent and pH of the solution.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols that can be adapted for the specific analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Methodology:

-

Sample Preparation: A sample of purified this compound (1-5 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of methanol-d₄, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Key parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, and a relaxation delay of 1-5 seconds.

-

Typically, 16-64 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons.

-

A wider spectral width (~220 ppm) is required.

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): A small amount of dried this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Solid Sample (ATR): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution: The sample is dissolved in a suitable solvent (e.g., chloroform, methanol) that has minimal IR absorption in the regions of interest, and the solution is placed in a liquid sample cell.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure solvent) is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The positions and shapes of the absorption bands are correlated with known vibrational frequencies of functional groups.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound in the UV-Vis region.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or water). A series of dilutions are made to obtain concentrations that give absorbance readings in the linear range of the instrument (typically 0.1 - 1.0).[5]

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.

-

The sample solution is placed in a quartz cuvette.

-

The absorbance is scanned over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not yet fully elucidated, its structural similarity to oleuropein and its hydrolysis product, hydroxytyrosol, suggests that it may exert its biological effects through similar mechanisms. Oleuropein has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis, such as the PI3K-Akt and MAPK/NF-κB pathways.[6]

Below is a representative diagram of a plausible signaling pathway that could be influenced by this compound, based on the known activity of oleuropein.

Caption: Hypothetical PI3K/Akt signaling pathway potentially modulated by this compound.

This diagram illustrates how this compound might interact with cell surface receptors to activate the PI3K/Akt signaling cascade, a central pathway regulating cell survival and proliferation. By modulating this pathway, this compound could potentially influence cellular processes relevant to various diseases.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is outlined below.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

This workflow begins with a purified sample and proceeds through the key spectroscopic analyses. The data from NMR and IR are crucial for structural elucidation, which, along with the UV-Vis data, feeds into a comprehensive analysis and comparison, culminating in a detailed technical report.

References

- 1. Oleuropein, a Bioactive Compound from Olea europaea L., as a Potential Preventive and Therapeutic Agent in Non-Communicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C24H30O13 | CID 6450302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

Demethyloleuropein: A Technical Whitepaper on its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Demethyloleuropein, a secoiridoid found in olive (Olea europaea) products, is a close structural analog of oleuropein, one of the most abundant and well-researched phenolic compounds in olives. Despite its presence in olive leaves, fruits, and olive oil, this compound has been the subject of limited direct investigation into its specific biological activities. This technical guide synthesizes the available information on this compound, drawing inferences from the extensive research on its parent compound, oleuropein, and its hydrolysis product, hydroxytyrosol. This paper will cover its presumed antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by generalized experimental protocols and potential signaling pathway involvement. The significant knowledge gap regarding this compound presents a compelling opportunity for future research to unlock its therapeutic potential.

Introduction

The health benefits of the Mediterranean diet are often attributed to the high consumption of olive oil and its rich content of polyphenolic compounds. Among these, secoiridoids such as oleuropein are predominant and have been extensively studied for their wide range of pharmacological effects. This compound is a naturally occurring derivative of oleuropein, differing by the absence of a methyl group. It is found in various parts of the olive tree, including the leaves and fruit, and its concentration can vary depending on the olive cultivar and maturation stage.[1] While research has heavily focused on oleuropein and its aglycone, this compound remains a relatively understudied component of the olive polyphenol profile, representing a frontier in natural product research. This whitepaper aims to provide a comprehensive overview of the current understanding and inferred biological activities of this compound for the scientific community.

Physicochemical Properties

This compound is a glycosidic secoiridoid with a chemical structure closely resembling oleuropein. The absence of a methyl ester group may influence its polarity, solubility, and potentially its bioavailability and interaction with biological targets compared to oleuropein.

Biological Activities of this compound: An Evidence-Based Postulation

Direct quantitative data on the biological activities of isolated this compound is scarce in the current scientific literature. However, based on its structural similarity to oleuropein, it is highly probable that this compound exhibits a comparable spectrum of biological effects. The following sections outline these potential activities, supported by data from studies on oleuropein and related compounds.

Antioxidant Activity

The phenolic hydroxyl groups in the structure of this compound are predicted to confer significant antioxidant properties by donating hydrogen atoms to scavenge free radicals.

Quantitative Data (Inferred from Oleuropein and Olive Leaf Extracts containing this compound)

While specific IC50 values for this compound are not available, studies on olive leaf extracts containing this compound have demonstrated potent antioxidant activity.[2][3] For context, the antioxidant activity of related compounds is presented in the table below.

| Compound/Extract | Assay | IC50 / Activity | Reference |

| Oleuropein | DPPH Radical Scavenging | Varies (µM range) | General Knowledge |

| Hydroxytyrosol | DPPH Radical Scavenging | Varies (µM range) | General Knowledge |

| Olive Leaf Extract | DPPH Radical Scavenging | Varies (µg/mL range) | [2] |

| Olive Leaf Extract | FRAP | Varies (µmol TE/g) | [2] |

| Olive Leaf Extract | CUPRAC | Varies (µmol TE/g) | [3] |

Experimental Protocols (Generalized)

A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the this compound stock solution.

-

Add a fixed volume of DPPH radical solution to each dilution.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Experimental Workflow for Antioxidant Assays

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Polyphenols like oleuropein are known to possess anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.

Quantitative Data (Inferred from Oleuropein)

Direct IC50 values for the anti-inflammatory activity of this compound are not available. The table below shows data for oleuropein.

| Compound | Assay | IC50 / Effect | Reference |

| Oleuropein | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | Varies (µM range) | General Knowledge |

| Oleuropein | Inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production | Varies (µM range) | General Knowledge |

Experimental Protocols (Generalized)

A standard in vitro assay to evaluate anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

-

Principle: LPS stimulates macrophages to produce NO, a pro-inflammatory mediator. The inhibitory effect of a compound on NO production is quantified using the Griess reagent.

-

Procedure:

-

Culture RAW 264.7 macrophages in a suitable medium.

-

Pre-treat the cells with various concentrations of this compound for a specific duration.

-

Stimulate the cells with LPS (in the continued presence of this compound).

-

After incubation, collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and measure the absorbance at approximately 540 nm.

-

Determine the concentration of nitrite (a stable product of NO) and calculate the percentage of inhibition of NO production.

-

Anticancer Activity

Oleuropein has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines.[4] It is plausible that this compound shares these anticancer properties.

Quantitative Data (Inferred from Oleuropein)

There is no specific IC50 data for this compound's anticancer activity. The table below provides examples of oleuropein's activity.

| Compound | Cell Line | IC50 Value | Reference |

| Oleuropein | MDA-MB-231 (Breast Cancer) | ~492 µM (48h) | [4] |

| Oleuropein | MDA-MB-468 (Breast Cancer) | ~267 µM (48h) | [4] |

| Oleuropein | 22Rv1 (Prostate Cancer) | ~391 µM | [5] |

| Oleuropein | SEM-1 (Seminoma) | ~140 µM (48h) | [6] |

| Oleuropein | TCAM-2 (Seminoma) | ~50 µM (48h) | [6] |

Experimental Protocols (Generalized)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are soluble in an organic solvent. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for a few hours.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

Neuroprotective Effects

Neurodegenerative diseases are often associated with oxidative stress and inflammation. The potential antioxidant and anti-inflammatory properties of this compound suggest it may offer neuroprotection. Hydroxytyrosol, a metabolite of both oleuropein and this compound, is known to cross the blood-brain barrier and exert neuroprotective effects.[7][8]

Quantitative Data

Direct quantitative data for the neuroprotective effects of this compound is not available.

Experimental Protocols (Generalized)

In vitro models of neurotoxicity are often used to screen for neuroprotective compounds. For example, using neuronal cell lines (e.g., SH-SY5Y) challenged with a neurotoxin.

-

Principle: A neurotoxin (e.g., 6-hydroxydopamine for modeling Parkinson's disease, or amyloid-beta for Alzheimer's disease) is used to induce cell death in a neuronal cell line. The ability of a compound to protect the cells from the toxin-induced death is assessed.

-

Procedure:

-

Culture neuronal cells and differentiate them into a more mature neuronal phenotype if necessary.

-

Pre-treat the cells with different concentrations of this compound.

-

Expose the cells to a neurotoxin.

-

Assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).

-

Potential Signaling Pathways

Based on the known mechanisms of oleuropein and other polyphenols, this compound may modulate several key signaling pathways involved in cellular responses to stress, inflammation, and proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oleuropein has been shown to inhibit the activation of NF-κB.[6]

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular processes such as proliferation, differentiation, and apoptosis. Polyphenols can modulate MAPK signaling.

References

- 1. Oleuropein in Olive and its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Innovative Process for the Recovery of Oleuropein-Rich Extract from Olive Leaves and Its Biological Activities: Encapsulation for Activity Preservation with Concentration Assessment Pre and Post Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gene Expression Alterations Associated with Oleuropein-Induced Antiproliferative Effects and S-Phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oleuropein Counteracts Both the Proliferation and Migration of Intra- and Extragonadal Seminoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

Demethyloleuropein and its Nexus with Oleuropein Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleuropein, a prominent secoiridoid polyphenol in olives and olive leaves, is a molecule of significant interest in the scientific community due to its wide array of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. The metabolism of oleuropein is a complex process, giving rise to a cascade of derivatives with their own distinct physiological properties. A key, yet less studied, metabolite in this pathway is demethyloleuropein. This technical guide provides an in-depth exploration of the relationship between this compound and oleuropein metabolism, presenting quantitative data, detailed experimental protocols, and visualizations of the involved biochemical pathways to support further research and drug development endeavors.

Biochemical Profile and Occurrence

Oleuropein is the most abundant phenolic compound in young, green olives and olive leaves.[1] As the olive fruit matures and turns black, the concentration of oleuropein decreases, while its derivatives, including this compound and elenolic acid glucoside, accumulate.[1] In ripe, black olives, this compound can become the major phenolic constituent.[1] This transformation is largely attributed to the action of endogenous esterases, the activity of which increases during fruit maturation.[1]

Table 1: Concentration of Oleuropein in Different Olive Cultivars and Plant Parts

| Olive Cultivar/Plant Part | Oleuropein Concentration (mg/g dry weight unless otherwise specified) | Reference |

| Young Olives | Up to 140 | [1] |

| Olive Leaves | 60 - 90 | [1] |

| Arbequina Olive Leaves (January) | 32.54 | |

| Arbequina Olive Leaves (April) | 30.45 | |

| Manzanilla Olive Leaves | 40.06 - 94.51 (g/kg raw matter) | |

| Gordal Olive Leaves | 40.06 - 94.51 (g/kg raw matter) |

The Metabolic Journey of Oleuropein

The biotransformation of oleuropein is a multi-step process involving both host enzymes and the gut microbiota.

Enzymatic Hydrolysis

In the olive fruit and during the extraction of olive oil, endogenous β-glucosidases and esterases play a crucial role in the hydrolysis of oleuropein.[1] This enzymatic action cleaves the glycosidic bond and the ester linkage, leading to the formation of oleuropein aglycone, hydroxytyrosol, and elenolic acid. The selective hydrolysis of the methyl ester group of oleuropein can yield this compound.[2]

Gut Microbiota Metabolism

A significant portion of ingested oleuropein reaches the colon, where it is extensively metabolized by the gut microbiota. Commensal bacteria, including species of Lactobacillus and Bifidobacterium, possess the enzymatic machinery to hydrolyze oleuropein into hydroxytyrosol and other smaller phenolic compounds.

Absorption and Systemic Metabolism

The metabolites of oleuropein, primarily hydroxytyrosol and its conjugates (glucuronides and sulfates), are absorbed into the bloodstream. Pharmacokinetic studies in humans have shown that after ingestion of olive leaf extract, conjugated metabolites of hydroxytyrosol are the main forms recovered in plasma and urine.

Table 2: Pharmacokinetic Parameters of Oleuropein Metabolites in Humans after Oral Administration of Olive Leaf Extract

| Metabolite | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Reference |

| Oleuropein | 0.47 - 2.74 | - | - | |

| Conjugated Hydroxytyrosol | - | 64 - 93 | 2550 - 11600 |

Note: Specific pharmacokinetic data for this compound (Cmax, Tmax, AUC) in humans is not available in the current body of scientific literature. This represents a critical knowledge gap in understanding its bioavailability and systemic effects.

Signaling Pathways

Oleuropein and its primary metabolite, hydroxytyrosol, have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Pathways

Oleuropein has been demonstrated to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). It can also suppress the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. These effects are partly mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

Antioxidant Pathways

The antioxidant activity of oleuropein and its metabolites is attributed to their ability to scavenge free radicals and chelate metal ions. Furthermore, they can enhance the endogenous antioxidant defense system by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.

Note: While it is plausible that this compound shares similar biological activities due to its structural resemblance to oleuropein, dedicated studies on its specific effects on signaling pathways such as NF-κB and MAPK are lacking.

Experimental Protocols

Enzymatic Conversion of Oleuropein to this compound

A novel enzymatic method for the selective hydrolysis of oleuropein to this compound has been described using α-chymotrypsin from bovine pancreas as a biocatalyst.[2]

-

Substrate: Oleuropein

-

Enzyme: α-chymotrypsin from bovine pancreas

-

Reaction Conditions: Further optimization of reaction conditions such as pH, temperature, and enzyme concentration would be necessary for large-scale production.

-

Analysis: The conversion can be monitored using High-Performance Liquid Chromatography (HPLC).

In Vitro Digestion Model (INFOGEST Protocol)

To study the bioaccessibility of oleuropein and its transformation products, the standardized INFOGEST in vitro digestion method can be employed. This protocol simulates the physiological conditions of the mouth, stomach, and small intestine.

-

Oral Phase: Incubation with simulated salivary fluid containing α-amylase.

-

Gastric Phase: Incubation with simulated gastric fluid containing pepsin at pH 3.0.

-

Intestinal Phase: Incubation with simulated intestinal fluid containing pancreatin and bile salts at pH 7.0.

-

Analysis: Samples are collected at the end of each phase and analyzed by UPLC-MS/MS to quantify oleuropein and its metabolites.

Analysis of Oleuropein and its Metabolites in Biological Samples (UPLC-MS/MS)

A validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is essential for the sensitive and specific quantification of oleuropein and its metabolites in plasma and urine.

-

Sample Preparation:

-

Plasma: Protein precipitation with an organic solvent (e.g., acetonitrile or methanol) followed by centrifugation.

-

Urine: Dilution and filtration.

-

-

Chromatographic Separation: A reverse-phase C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Visualizations

Metabolic Pathway of Oleuropein

Caption: Metabolic fate of oleuropein during olive maturation and human digestion.

Experimental Workflow for Oleuropein Metabolite Analysis

Caption: Workflow for the analysis of oleuropein metabolites in biological fluids.

NF-κB Signaling Pathway Inhibition by Oleuropein

Caption: Inhibition of the NF-κB signaling pathway by oleuropein.

Conclusion and Future Directions

Oleuropein undergoes a series of metabolic transformations, with this compound being a significant product, especially during the ripening of olives. While the metabolism and biological activities of oleuropein and its primary metabolite, hydroxytyrosol, have been extensively studied, this compound remains a comparatively under-investigated molecule. This guide has synthesized the current knowledge, highlighting significant gaps in quantitative data, pharmacokinetics, and specific biological activities of this compound. Future research should focus on:

-

Quantitative analysis of this compound in a wide range of olive cultivars and processed olive products.

-

Pharmacokinetic studies to determine the bioavailability and metabolic fate of this compound in humans.

-

Investigation of the specific signaling pathways modulated by this compound to elucidate its mechanism of action.

-

Development and validation of standardized analytical methods for the routine quantification of this compound in biological matrices.

Addressing these research gaps will provide a more complete understanding of the health benefits associated with olive consumption and will pave the way for the potential development of this compound as a novel therapeutic agent.

References

Demethyloleuropein: A Key Biomarker in Olive Ripening

An In-depth Technical Guide for Researchers and Drug Development Professionals

The maturation of olives (Olea europaea) is a complex biochemical process characterized by significant changes in the fruit's phenolic profile. Among these phenolic compounds, secoiridoids, and specifically demethyloleuropein, have emerged as critical biomarkers for tracking the ripening process. Understanding the dynamics of this compound concentration provides valuable insights into the optimal harvest time for desired olive oil quality and the potential for isolating bioactive compounds for pharmaceutical applications. This guide offers a comprehensive overview of this compound's role in olive ripening, detailed experimental protocols for its analysis, and a summary of quantitative data.

The Role of this compound in Olive Maturation

This compound is a secoiridoid, a class of compounds prevalent in the Oleaceae family. It is structurally related to oleuropein, the most abundant phenolic compound in green olives, which is responsible for their characteristic bitter taste. As the olive fruit ripens, the concentration of oleuropein generally decreases, while its derivatives, including this compound, fluctuate in concentration. This transformation is primarily enzymatic, driven by the activity of endogenous β-glucosidases and esterases within the olive fruit.[1]

The transition from oleuropein to this compound and other related compounds is a key indicator of the olive's maturation stage. Monitoring the levels of this compound can, therefore, help in determining the optimal harvest time to achieve specific sensory and chemical profiles in olive oil. For instance, higher concentrations of certain secoiridoid derivatives can contribute to the pungency and stability of the oil. From a drug development perspective, these compounds are of significant interest due to their antioxidant, anti-inflammatory, and other potential therapeutic properties.

Quantitative Analysis of this compound During Olive Ripening